3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a complex heterocyclic compound. It features a unique combination of cyclopropyl, pyrrolo[2,3-b]pyridine, and triazolo[4,3-a]pyrazine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,12-8-17-14-11(12)2-1-5-16-14)20-6-7-21-13(9-20)18-19-15(21)10-3-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPWAKKXHDZKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2CCN(C3)S(=O)(=O)C4=CNC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps:
Formation of Pyrrolo[2,3-b]pyridine Derivatives: This can be achieved through the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide under basic conditions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Research: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a valuable tool in cancer research.
Industrial Applications: Its unique structure allows for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
